2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide
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Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This would include the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process would also need to be scalable and environmentally friendly to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The indole rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the indole rings.
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound may have applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The indole rings in the compound can interact with various enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide include other indole derivatives, such as:
- 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1R)-1
Uniqueness
What sets this compound apart from other indole derivatives is its unique combination of functional groups and its potential for diverse biological activities. The presence of both methoxyethyl and acetamide groups in the compound provides opportunities for unique interactions with biological targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-24-10-8-16-14-17(6-7-19(16)24)23-22(26)15-28-21-5-3-4-20-18(21)9-11-25(20)12-13-27-2/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |
InChI Key |
WMKOQZJEXYXGRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
Origin of Product |
United States |
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